
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes glycine, alanine, threonine, and cysteine residues, which contribute to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, ensuring the production of high-purity peptides for research and commercial applications.
化学反应分析
Types of Reactions
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating redox reactions. The peptide may also interact with cellular receptors and enzymes, influencing various biological processes.
相似化合物的比较
Similar Compounds
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cystine: Similar structure but with an additional cystine residue.
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-alanine: Similar structure but with an alanine residue instead of cysteine.
Uniqueness
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is unique due to its specific sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds. This property makes it valuable for studying redox reactions and protein folding.
属性
CAS 编号 |
184778-53-8 |
|---|---|
分子式 |
C17H30N6O8S2 |
分子量 |
510.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H30N6O8S2/c1-7(20-12(26)4-19-11(25)3-18)14(27)23-13(8(2)24)16(29)21-9(5-32)15(28)22-10(6-33)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,29)(H,22,28)(H,23,27)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1 |
InChI 键 |
WIBXAIWJRMRZFB-MRVGTOHUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
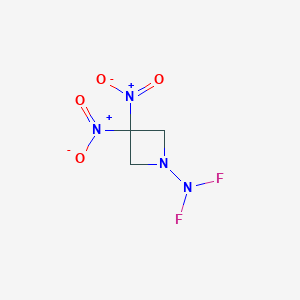
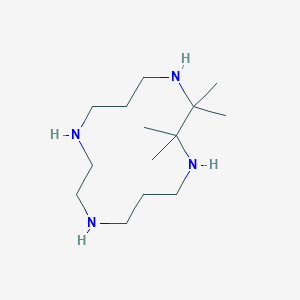
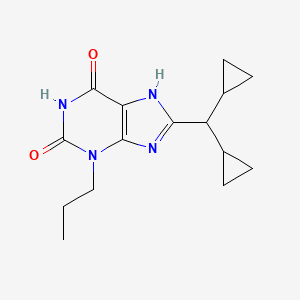
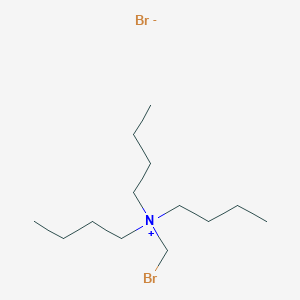
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)

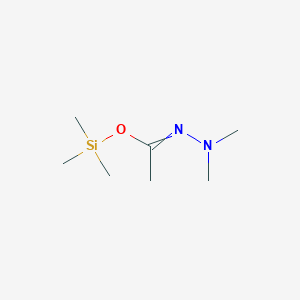
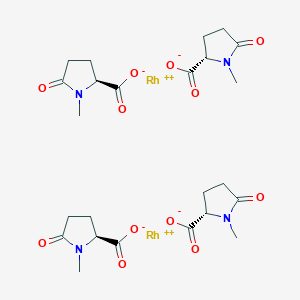
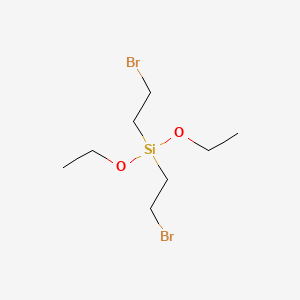
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
